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Compound of Interest

Compound Name: Neuraminidase-IN-16

Cat. No.: B12392301 Get Quote

An In-depth Technical Guide to Neuraminidase-
IN-16
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of the novel neuraminidase inhibitor, Neuraminidase-IN-16. The

information presented is collated from publicly available data and the primary scientific

literature, intended to support further research and development efforts in the field of antiviral

therapeutics.

Chemical Structure and Properties
Neuraminidase-IN-16, also identified as Compound 43b in the primary literature, is a potent N-

substituted oseltamivir derivative.[1] Its design incorporates a 3-fluoro-4-

cyclopentenylphenylbenzyl moiety, a structural modification aimed at enhancing its binding

affinity and improving its drug resistance profile.[2][3]

Chemical Structure:

IUPAC Name: (3R,4R,5S)-4-acetamido-5-(N-(3-fluoro-4-cyclopent-1-en-1-yl)benzyl)amino-3-

(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid

Molecular Formula: C32H42FN3O4
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Molecular Weight: 567.69 g/mol

(Note: The IUPAC name and molecular properties are derived from the primary chemical

structure described in the referenced literature. Confirmation through direct analytical

characterization is recommended.)

Biological Activity
Neuraminidase-IN-16 has demonstrated potent inhibitory activity against various strains of

influenza virus neuraminidase. Its efficacy has been evaluated through both enzymatic and

cell-based assays.

In Vitro Enzymatic Inhibition
The inhibitory activity of Neuraminidase-IN-16 against different neuraminidase subtypes is

summarized in the table below. The data highlights its potency against wild-type and some

oseltamivir-resistant strains.

Neuraminidase Subtype IC50 (μM)

H5N1 0.031

H5N8 0.15

H1N1 0.25

H3N2 0.60

H5N1-H274Y (Oseltamivir-Resistant) 0.63

H1N1-H274Y (Oseltamivir-Resistant) 10.08

Data sourced from MedChemExpress and corroborated by Jia R, et al. (2023).[1][2][4]

Antiviral Activity in Cell Culture
The antiviral efficacy of Neuraminidase-IN-16 was assessed in Madin-Darby Canine Kidney

(MDCK) cells and Chicken Embryo Fibroblast (CEF) cells.
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Virus Strain Cell Line EC50 (μM)

H1N1 MDCK 0.20 ± 0.01

H3N2 MDCK 11.3 ± 2.5

H5N1 CEF 2.10 ± 0.44

H5N8 CEF 2.28 ± 0.67

Data sourced from MedChemExpress.[1][5][6]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

Neuraminidase-IN-16.

Synthesis of Neuraminidase-IN-16 (Compound 43b)
The synthesis of Neuraminidase-IN-16 is achieved through a multi-step process starting from

commercially available materials. A generalized synthetic scheme is presented below, with the

detailed protocol for the final reductive amination step provided.

General Synthetic Workflow:

4-Bromo-2-fluorobenzaldehyde

Intermediate Aldehyde

Suzuki Coupling

Cyclopentenylboronic acid pinacol ester Neuraminidase-IN-16 (43b)

Reductive Amination

Oseltamivir Phosphate

Click to download full resolution via product page

General Synthetic Scheme for Neuraminidase-IN-16.

Protocol for Reductive Amination (Final Step):
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To a solution of the intermediate aldehyde (3-fluoro-4-(cyclopent-1-en-1-yl)benzaldehyde)

(1.2 equivalents) in dichloromethane (DCM), add oseltamivir phosphate (1.0 equivalent).

Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) to the mixture portion-

wise at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate

solution.

Extract the aqueous layer with DCM (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield Neuraminidase-IN-
16.

Neuraminidase Inhibition Assay
The inhibitory activity of Neuraminidase-IN-16 is determined using a fluorescence-based

assay.[7]

Protocol:

Prepare a dilution series of Neuraminidase-IN-16 in assay buffer (e.g., MES buffer with

CaCl2).

In a 96-well black plate, add the diluted inhibitor solutions.

Add a pre-determined amount of purified neuraminidase enzyme from the desired influenza

strain to each well.

Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
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Initiate the enzymatic reaction by adding the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-

α-D-N-acetylneuraminic acid (MUNANA).

Incubate the plate at 37°C for 60 minutes in the dark.

Stop the reaction by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83%

ethanol).[8]

Measure the fluorescence intensity using a microplate reader with an excitation wavelength

of ~365 nm and an emission wavelength of ~450 nm.

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition

against the logarithm of the inhibitor concentration and fitting the data to a dose-response

curve.

Experimental Workflow for Neuraminidase Inhibition Assay:
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Preparation

Assay Execution

Data Analysis
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of Neuraminidase-IN-16

Add inhibitor and enzyme
to 96-well plate

Prepare neuraminidase
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Workflow for the fluorescence-based neuraminidase inhibition assay.
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Antiviral Activity Assay (CPE Reduction Assay)
The antiviral activity in a cellular context is determined by a cytopathic effect (CPE) reduction

assay using MDCK cells.[9][10]

Protocol:

Seed MDCK cells in a 96-well plate and grow to 80-90% confluency.

Wash the cells with phosphate-buffered saline (PBS).

In a separate plate, prepare serial dilutions of Neuraminidase-IN-16 in infection medium

(e.g., DMEM with TPCK-trypsin).

Pre-incubate the cells with the diluted compound for 1-2 hours at 37°C.

Infect the cells with the influenza virus at a pre-determined multiplicity of infection (MOI).

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed

in the virus control wells.

Assess cell viability using a suitable method, such as the MTT assay.

Calculate the 50% effective concentration (EC50) by plotting cell viability against the

logarithm of the compound concentration.

Signaling Pathways
The primary mechanism of action for Neuraminidase-IN-16, as an oseltamivir derivative, is the

direct inhibition of the viral neuraminidase enzyme. This prevents the cleavage of sialic acid

residues on the surface of infected cells and newly formed virions, thereby inhibiting the

release of progeny viruses and halting the spread of infection. The referenced literature for

Neuraminidase-IN-16 focuses on its direct enzymatic inhibition and antiviral effects, and does

not describe any specific interactions with host cell signaling pathways. Further research would

be required to investigate any potential downstream effects on cellular signaling.

Logical Relationship of Neuraminidase Inhibition:
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Mechanism of action of Neuraminidase-IN-16.

Conclusion
Neuraminidase-IN-16 is a promising novel neuraminidase inhibitor with potent activity against

a range of influenza virus strains, including those resistant to oseltamivir. Its unique chemical

structure provides a valuable scaffold for the further design and optimization of next-generation

anti-influenza therapeutics. The detailed protocols provided herein should facilitate the

replication and extension of these findings by the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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